5,6,7,8-Tetrahydroisoquinolin-8-amine
Overview
Description
5,6,7,8-Tetrahydroisoquinolin-8-amine is a heterocyclic organic compound that belongs to the class of isoquinolines. It has a molecular formula of C9H12N2 and a molecular weight of 148.21 g/mol . This compound is known for its versatile biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-amine can be achieved through various methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another method includes the use of di-isopropylcyanamide to convert 8-lithio-5,6,7,8-tetrahydroquinolines into 8-cyano-5,6,7,8-tetrahydroquinolines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be reduced to form decahydroisoquinoline derivatives.
Substitution: It can undergo N-alkylation reactions with halo acetophenones to form substituted tetrahydroisoquinolines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Halo acetophenones in the presence of a base.
Major Products Formed:
Oxidation: Nitrones.
Reduction: Decahydroisoquinoline derivatives.
Substitution: Substituted tetrahydroisoquinolines.
Scientific Research Applications
5,6,7,8-Tetrahydroisoquinolin-8-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5,6,7,8-Tetrahydroisoquinolin-8-amine can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: This compound is a secondary amine derived from isoquinoline by hydrogenation and is known for its weakly basic properties and ability to form salts with strong acids.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinolines: These compounds are synthesized based on the 4-(N,N-dimethylamino)phenyl moiety and exhibit anticancer and antioxidant activities.
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h4-6,9H,1-3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMARABOQKIKIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658361 | |
Record name | 5,6,7,8-Tetrahydroisoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497251-60-2 | |
Record name | 5,6,7,8-Tetrahydroisoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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